8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The initial steps often include the formation of the benzimidazole and thiazole rings, followed by their fusion to form the thiazolo[3,2-a]benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other substituents .
Scientific Research Applications
8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
- 4-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methylphenyl acetate
- 2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
Uniqueness
What sets 8-(2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups and heterocyclic structures.
Properties
Molecular Formula |
C25H20N6O5S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
8-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H20N6O5S/c1-28-19-20(29(2)25(34)30(3)22(19)33)27-23(28)36-16-10-9-13(11-17(16)35-4)12-18-21(32)31-15-8-6-5-7-14(15)26-24(31)37-18/h5-12H,1-4H3/b18-12- |
InChI Key |
MXNNJPAWNWFNJN-PDGQHHTCSA-N |
Isomeric SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)OC)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)C=C4C(=O)N5C6=CC=CC=C6N=C5S4)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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